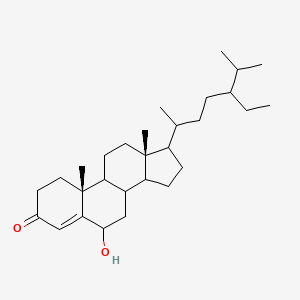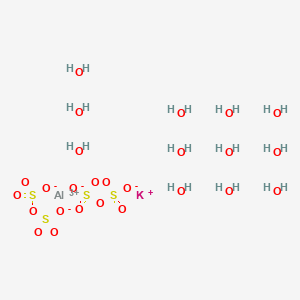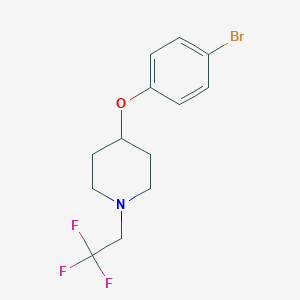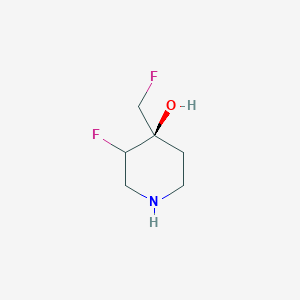
Stigmast-4-en-6beta-ol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmast-4-en-6beta-ol-3-one is a bioactive compound known for its potential therapeutic properties. It has been studied for its effects on various biological systems, particularly in the context of cancer research. This compound has shown promise in decreasing cell viability and inducing apoptosis and ferroptosis in liver cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stigmast-4-en-6beta-ol-3-one typically involves multiple steps, including the oxidation of precursor sterols. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired scale and application.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The choice of method depends on factors such as cost, availability of raw materials, and intended use. Optimization of reaction conditions and purification processes is essential to ensure consistency and quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Stigmast-4-en-6beta-ol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the compound into different derivatives with unique properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Research has shown its ability to modulate cellular processes, making it a candidate for studying cell signaling pathways.
Industry: Its bioactive properties make it a potential ingredient in pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism by which Stigmast-4-en-6beta-ol-3-one exerts its effects involves multiple molecular targets and pathways. It has been shown to reduce the expression of E2F1, a transcription factor involved in cell cycle regulation, and upregulate p53, a tumor suppressor protein . This dual action leads to increased apoptosis and ferroptosis in cancer cells, contributing to its anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Stigmast-4-en-3-one: Another sterol derivative with similar structural features but different biological activities.
Stigmast-5-en-3beta-ol: Known for its cholesterol-lowering properties and presence in various plant sources.
Uniqueness
Stigmast-4-en-6beta-ol-3-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to induce both apoptosis and ferroptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and therapeutic development .
Propiedades
Fórmula molecular |
C29H48O2 |
|---|---|
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19?,20?,22?,23?,24?,25?,27?,28-,29-/m1/s1 |
Clave InChI |
IWNCBADONFSAAW-BYNGLDFVSA-N |
SMILES isomérico |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)

![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)



![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
